Compound Description: This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1). It has been investigated for its potential in treating pain, cancer, inflammation, neurodegenerative diseases, and Trypanosoma cruzi infection. Several crystalline forms of this compound, including its hydrogen sulfate salt, have been reported. [, , , , ]
Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. This research focuses on improving its solubility and bioavailability through amorphous formulations and the use of organic acid solubilizers. [, , , , , , ]
Compound Description: This research investigates the crystal structure of this compound, revealing the presence of a hydrogen-bonded ribbon motif. The study also discusses the compound's electronic structure polarization based on interatomic distances. []
Compound Description: Similar to the previous compound, this research focuses on the crystal structure analysis of this pyrimidine derivative, highlighting its hydrogen-bonding patterns and sheet formation. []
Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showcasing potent anti-inflammatory effects in vitro and in vivo. []
Compound Description: This compound is a potent inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plant pigment biosynthesis. It is used as a herbicide and is well-tolerated by specific transgenic crops like corn and soybean. []
Compound Description: This compound's crystal structure has been elucidated, revealing its packing arrangement stabilized by N–H···O hydrogen bonds. []
Compound Description: This compound exists in two crystalline forms, Form I and Form II. Form I, when formulated as a suspension, exhibits favorable storage stability. []
Compound Description: This compound, specifically its fumarate salt and crystalline forms, is being investigated for potential therapeutic applications in treating gastrointestinal disorders. []
Compound Description: GSK1016790A is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This research demonstrated that activating TRPV4 in human airways induces contractions mediated by cysteinyl leukotrienes. []
Compound Description: GSK2334775 is a selective antagonist of the TRPV4 ion channel. It effectively blocked TRPV4-dependent contractions in human airway tissue, highlighting the role of TRPV4 activation in airway constriction. []
Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that progressed to Phase 3 clinical trials for treating type 2 diabetes. Research has extensively investigated its metabolism, excretion, and pharmacokinetic properties in rats, dogs, and humans. [, ]
Compound Description: This compound acts as a potent inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase and is investigated for its therapeutic potential in treating hypertension and related diseases. [, ]
Compound Description: Acrizanib is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) designed for topical ocular delivery. It is explored as a potential therapy for neovascular age-related macular degeneration. []
Compound Description: This compound demonstrated promising antifungal activity against various fungal species, notably Phomopsis sp., surpassing the efficacy of the commercial fungicide Pyrimethanil. []
Compound Description: Similar to compound 5f, this pyrimidine derivative exhibited significant antifungal activity against Phomopsis sp., highlighting its potential as a lead compound for developing new fungicides. []
Compound Description: This benzamide derivative demonstrates both antimicrobial and anti-inflammatory properties. It exhibited promising activity against various microbial strains and showed notable efficacy in the carrageenan-induced paw edema model. []
Compound Description: GSK-1059865 is a known antagonist of the orexin-1 receptor (OX1R). This study highlighted its lower brain penetration compared to Compound 56. []
Compound Description: SB-334867 is an antagonist of the OX1R, similar to GSK-1059865 and Compound 56. This research showed its lower brain penetration compared to Compound 56. []
Compound Description: This compound serves as a precursor in synthesizing a radiobrominated analog of rociletinib (CO-1686), a third-generation EGFR tyrosine kinase inhibitor. []
Compound Description: This pyrimidine-based compound displayed toxicity in male albino rats, contributing to the understanding of potential adverse effects of pyrimidine derivatives. []
Compound Description: AZ1 targets thymidylate kinase, as revealed by untargeted metabolomics, demonstrating its potential as an antibacterial agent. []
Compound Description: VUF11211 is a high-affinity antagonist of the chemokine receptor CXCR3, binding to a site that overlaps with but is distinct from the binding site of another CXCR3 antagonist, NBI-74330. []
Compound Description: NBI-74330 is a high-affinity antagonist of the CXCR3 receptor. It binds to a distinct site on CXCR3 compared to VUF11211, despite both compounds acting as antagonists. []
Compound Description: MPPA acts as a biased positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It shows a preference for specific downstream signaling pathways, enhancing ERK1/2 phosphorylation and Ca2+ mobilization over IP1 accumulation and receptor internalization. []
Compound Description: CDPPB is another PAM of mGlu5 with distinct pharmacological properties. It displays intrinsic agonist efficacy and a longer receptor residence time compared to MPPA. []
Compound Description: Compound 2c is a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone and acts as a PAM of mGlu5. It shows weaker positive cooperativity with orthosteric agonists compared to CDPPB. []
Compound Description: Compound 1f demonstrates potent and rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics. []
Compound Description: INCB3344 is a small-molecule antagonist of the chemokine receptor CCR2. It competitively inhibits CCL2-induced G protein activation. []
Compound Description: Compound 1 exhibits inhibitory activity against both NF-κB and AP-1 transcription factors. []
Overview
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C16H15F3N4O and a molecular weight of 336.31 g/mol. It is characterized by the presence of a pyrrolidine group attached to a pyrimidine ring, along with a trifluoromethyl group on a benzamide structure. This compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent.
Source
The compound is cataloged under the CAS number 1396812-24-0 and has been referenced in various chemical databases and patents, indicating its relevance in drug development and synthetic chemistry.
Classification
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide can be classified as an organic compound, specifically falling under the categories of benzamides and pyrimidines. Its structural features suggest it may act as a modulator of biological pathways, particularly in the context of kinase inhibition and other cellular processes.
Synthesis Analysis
Methods
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively detailed in the literature, general methods for synthesizing similar compounds include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ureas or thioureas.
Introduction of the Pyrrolidine Moiety: This may involve nucleophilic substitution or addition reactions where pyrrolidine derivatives react with activated pyrimidine intermediates.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or via electrophilic trifluoromethylation techniques.
Final Coupling Reaction: The benzamide structure can be formed through coupling reactions between amines and acid chlorides or carboxylic acids.
Technical Details
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques such as chromatography may be employed for purification.
Molecular Structure Analysis
Structure
The molecular structure of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide consists of:
A pyrrolidine ring connected to a pyrimidine moiety.
A trifluoromethyl group attached to a benzamide backbone.
This structure contributes to its potential biological activity by influencing its interaction with target proteins.
Data
Key structural data includes:
Molecular Formula: C16H15F3N4O
Molecular Weight: 336.31 g/mol
CAS Number: 1396812-24-0 These parameters are critical for computational modeling and predicting reactivity.
Chemical Reactions Analysis
Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide may participate in various chemical reactions typical for amides and heterocycles, including:
Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in reactions with electrophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding acid and amine.
Cross-Coupling Reactions: The presence of aromatic systems allows for potential cross-coupling with other aryl halides using palladium catalysts.
Technical Details
Understanding these reactions is crucial for developing derivatives or analogs that may exhibit enhanced pharmacological properties.
Mechanism of Action
Process
The mechanism through which N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide exerts its biological effects likely involves interaction with specific protein targets, such as kinases or other enzymes involved in cell signaling pathways.
Data
Research indicates that similar compounds can modulate kinase activity, potentially leading to altered cell cycle progression or apoptosis in cancer cells. Detailed studies on binding affinities and kinetic parameters are essential for elucidating the precise mechanism.
Physical and Chemical Properties Analysis
Physical Properties
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
Molecular Weight: 336.31 g/mol
Chemical Properties
Chemical properties relevant to this compound include:
Stability under various pH conditions
Reactivity towards nucleophiles These properties influence its formulation in pharmaceutical applications.
Applications
Scientific Uses
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is primarily researched for its potential applications in:
Cancer Therapy: As a modulator of cell cycle regulators, it may serve as a candidate for treating CDK4-mediated disorders.
Drug Development: Its unique structure positions it as a lead compound for synthesizing novel therapeutics targeting various diseases.
Biochemical Research: Understanding its interactions at the molecular level can provide insights into cellular mechanisms and disease pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.